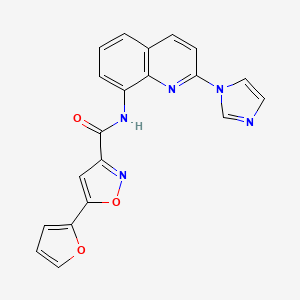

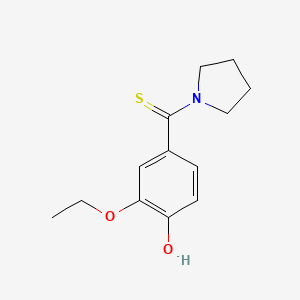

(S)-tert-butyl 2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate

説明

(S)-tert-butyl 2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C23H36N2O5 and its molecular weight is 420.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Boc-Dap-NE is primarily used in the synthesis of Antibody-Drug Conjugates (ADCs) . The primary target of Boc-Dap-NE is tubulin , a globular protein that is the main component of the cytoskeleton in cells. Tubulin forms microtubules, which are essential for cell division and maintaining cell shape .

Mode of Action

Boc-Dap-NE acts as an intermediate in the synthesis of Monomethyl auristatin E (MMAE), which is an inhibitor of tubulin polymerization . MMAE can be used to synthesize ADCs as ADC Cytotoxin . The ADCs are comprised of an antibody to which MMAE is attached through an ADC linker . The ADCs exhibit high selectivity and toxicity to the tumor .

Biochemical Pathways

The primary biochemical pathway affected by Boc-Dap-NE is the polymerization of tubulin . By inhibiting this process, Boc-Dap-NE disrupts the formation of microtubules, which are essential for cell division and maintaining cell shape .

Pharmacokinetics

The pharmacokinetics of Boc-Dap-NE are largely determined by its role as an intermediate in the synthesis of MMAE . The ADCs, to which MMAE is attached, are designed to increase efficacy and reduce the toxicity of payloads compared with traditional cytotoxic drugs . The selective delivery of cytotoxic drugs to tumor cells increases the percentage of cytotoxic molecules that reach the tumor, thus broadening the therapeutic window .

Result of Action

The molecular and cellular effects of Boc-Dap-NE’s action are primarily seen in its role as an intermediate in the synthesis of MMAE . The inhibition of tubulin polymerization disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis .

Action Environment

The action of Boc-Dap-NE is influenced by various environmental factors. The stability of the ADC linker is crucial in the blood system to reduce the release of the payload and the subsequent off-target toxicity . In the tumor microenvironment, some payloads are released to kill the tumor cells .

生化学分析

Biochemical Properties

Boc-Dap-NE plays a crucial role in biochemical reactions as it is an intermediate in the synthesis of Monomethyl auristatin E (MMAE), an inhibitor of tubulin polymerization . MMAE can be used to synthesize ADCs as an ADC Cytotoxin

Cellular Effects

The cellular effects of Boc-Dap-NE are primarily related to its role in the synthesis of ADCs. ADCs, once internalized by target cells, release their cytotoxic drug, leading to cell death

Molecular Mechanism

Boc-Dap-NE’s molecular mechanism of action is tied to its role as an intermediate in the synthesis of MMAE . MMAE inhibits tubulin polymerization, disrupting the formation of microtubules, essential components of the cell’s cytoskeleton . This disruption can lead to cell cycle arrest and apoptosis .

特性

IUPAC Name |

tert-butyl (2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O5/c1-15(21(27)24-16(2)19(26)17-11-8-7-9-12-17)20(29-6)18-13-10-14-25(18)22(28)30-23(3,4)5/h7-9,11-12,15-16,18-20,26H,10,13-14H2,1-6H3,(H,24,27)/t15-,16-,18+,19-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDVGABQIFOWFC-SCQOQHIRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)NC(C)C(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160800-65-7 | |

| Record name | Boc-dap-NE | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160800657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BOC-DAP-NE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASQ83R8UEA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(furan-2-ylmethyl)-2-phenyl-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]ethenesulfonamide](/img/structure/B2893396.png)

![N-[1-(2-Chlorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B2893400.png)

![2-(8,9-Diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B2893401.png)

![6-(4-chlorophenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2893406.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2893407.png)

![2,2-Dimethyl-1-{4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one](/img/structure/B2893411.png)

![(Z)-3-[4-(4-Tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2893413.png)